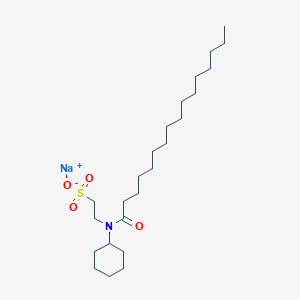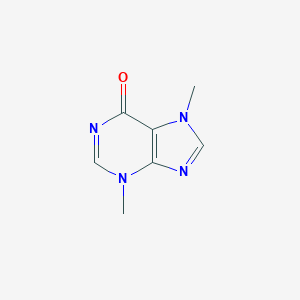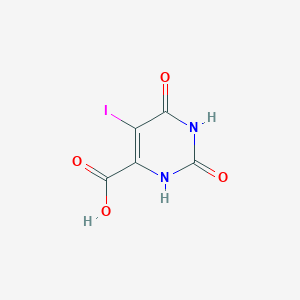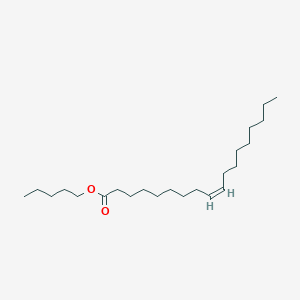
Amyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amyl oleate is a fatty acid ester that is commonly used in the pharmaceutical industry. It is synthesized by the reaction of oleic acid with amyl alcohol. Amyl oleate is used as a solvent, emulsifier, and lubricant in various pharmaceutical formulations. It is also used as a carrier oil in the production of perfumes and cosmetics.
Mecanismo De Acción
The mechanism of action of amyl oleate is not fully understood. However, it is believed to act by enhancing the solubility and bioavailability of drugs. It may also have direct pharmacological effects due to its anti-inflammatory, antioxidant, and antimicrobial properties.
Biochemical and Physiological Effects:
Amyl oleate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals. Additionally, it has been found to have antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amyl oleate has several advantages for use in lab experiments. It is a non-toxic and biodegradable solvent that is easy to handle. It also has the ability to enhance the solubility and bioavailability of poorly soluble drugs. However, its use may be limited by its relatively high cost compared to other solvents.
Direcciones Futuras
There are several potential future directions for research on amyl oleate. One area of research could focus on its potential use as a drug delivery system for poorly soluble drugs. Another area of research could focus on its potential use as a natural preservative in the food and cosmetic industries. Additionally, further studies could be conducted to better understand its mechanism of action and potential pharmacological effects.
Métodos De Síntesis
The synthesis of amyl oleate involves the reaction of oleic acid with amyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction takes place in a round-bottom flask under reflux conditions. The resulting product is then purified by distillation.
Aplicaciones Científicas De Investigación
Amyl oleate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to have various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have potential as a drug delivery system due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.
Propiedades
Número CAS |
142-57-4 |
|---|---|
Nombre del producto |
Amyl oleate |
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
pentyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h12-13H,3-11,14-22H2,1-2H3/b13-12- |
Clave InChI |
YEUKJHYLBPPSQJ-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCC |
Otros números CAS |
58930-03-3 142-57-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




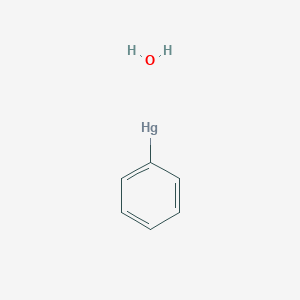
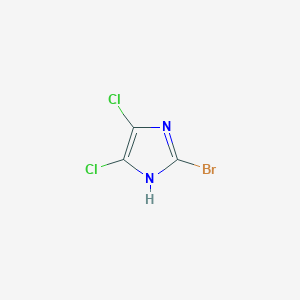
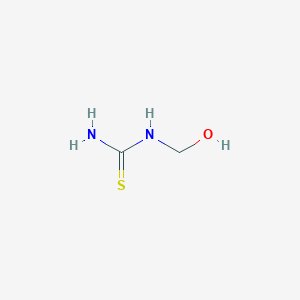
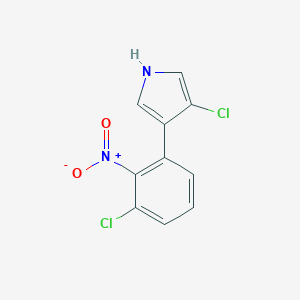



![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)

